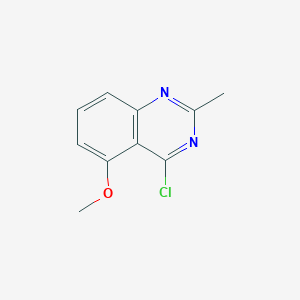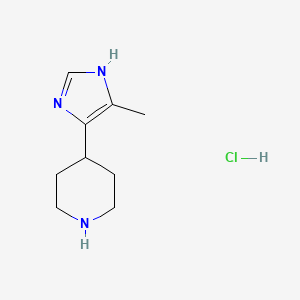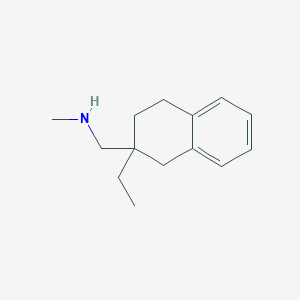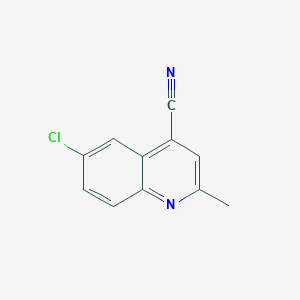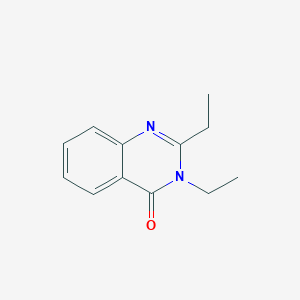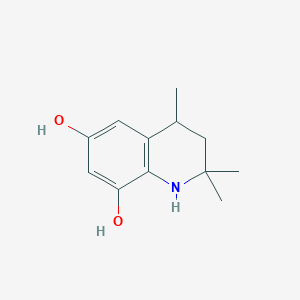![molecular formula C13H19NO B11896999 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is an organic compound with the molecular formula C13H19NO and a molar mass of 205.3 g/mol . This compound is characterized by the presence of a cyclopropylethoxy group attached to a phenyl ring, which is further connected to an ethylamine group. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine typically involves the reaction of 4-(2-Cyclopropylethoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure the maximum efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine can be compared with other similar compounds, such as:
2-[4-(2-Cyclopropylethoxy)phenyl]ethanol: This compound has a similar structure but contains an alcohol group instead of an amine group.
2-[4-(2-Cyclopropylethoxy)phenyl]acetaldehyde: This compound contains an aldehyde group instead of an amine group.
2-[4-(2-Cyclopropylethoxy)phenyl]acetic acid: This compound contains a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-[4-(2-cyclopropylethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H19NO/c14-9-7-11-3-5-13(6-4-11)15-10-8-12-1-2-12/h3-6,12H,1-2,7-10,14H2 |
Clé InChI |
OEWGRQBTASECLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCOC2=CC=C(C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

